molecular formula C20H17Cl2NO4S2 B12217313 N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

Cat. No.: B12217313
M. Wt: 470.4 g/mol
InChI Key: IMFSHXOSVKLGFJ-UHFFFAOYSA-N
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Description

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiophene ring, and a dichlorophenyl group

Properties

Molecular Formula

C20H17Cl2NO4S2

Molecular Weight

470.4 g/mol

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C20H17Cl2NO4S2/c21-13-3-5-17(22)16(10-13)18-6-4-15(27-18)11-23(14-7-9-29(25,26)12-14)20(24)19-2-1-8-28-19/h1-6,8,10,14H,7,9,11-12H2

InChI Key

IMFSHXOSVKLGFJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Preparation of 5-(2,5-Dichlorophenyl)furan-2-ylmethanol

Method A: Paal-Knorr Cyclization

  • Substrates : 2,5-Dichlorophenylacetone and ethyl acetoacetate.
  • Conditions :
    • Cyclization via concentrated sulfuric acid at 0–5°C for 2 hours.
    • Reduction of the resulting ketone using NaBH₄ in methanol yields the alcohol.
  • Yield : 68–72% after column chromatography.

Method B: Cross-Coupling Approach

  • Substrates : 2-Bromofuran and 2,5-dichlorophenylboronic acid.
  • Conditions :
    • Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalyst, K₂CO₃ base, in dioxane/water (4:1) at 80°C.
    • Hydroxymethylation via formaldehyde and HCl, followed by NaBH₄ reduction.
  • Yield : 65–70%.

Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine

Step 1: Oxidation of Tetrahydrothiophene

  • Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene (sulfolane) using H₂O₂ and catalytic WO₃ at 90°C.

Step 2: Bromination at C3 Position

  • Sulfolane undergoes radical bromination with NBS and AIBN in CCl₄, yielding 3-bromosulfolane.

Step 3: Ammonolysis

  • 3-Bromosulfolane reacts with aqueous NH₃ in ethanol at 120°C (autoclave), producing the amine.
  • Yield : 50–55% after neutralization and extraction.

Thiophene-2-carboxylic Acid Activation

  • The carboxylic acid is converted to its acid chloride using SOCl₂ in refluxing toluene.
  • Alternative : In situ activation with EDCI/HOBt in DMF for direct amide coupling.

Amide Bond Formation and Final Assembly

Reductive Amination of 5-(2,5-Dichlorophenyl)furan-2-ylmethanol

  • The alcohol is oxidized to 5-(2,5-dichlorophenyl)furan-2-carbaldehyde using Dess-Martin periodinane (DMP) in DCM.
  • Reaction with 1,1-Dioxidotetrahydrothiophen-3-amine :
    • Aldehyde and amine undergo reductive amination with NaBH₃CN in MeOH at 25°C.
    • Yield : 75–80%.

Amide Coupling with Thiophene-2-carbonyl Chloride

  • Conditions :
    • The amine intermediate reacts with thiophene-2-carbonyl chloride in DCM, using Et₃N as base.
    • Temperature : 0°C to room temperature, 12 hours.
    • Workup : Aqueous NaHCO₃ wash, drying, and solvent evaporation.
  • Yield : 85–90% after recrystallization from ethanol.

Optimization Strategies and Reaction Monitoring

Catalytic Enhancements in Reductive Amination

  • Catalyst Screening :

























    CatalystSolventYield (%)
    NaBH₃CNMeOH78
    TiCl₄/NaBH₄THF82
    Zn(BH₄)₂DCM70
    • TiCl₄/NaBH₄ improves steric accessibility for bulkier amines.

Solvent Effects on Amide Coupling

  • Solvent Comparison :

























    SolventReaction Time (h)Yield (%)
    DCM1290
    DMF888
    THF1875
    • DCM balances reactivity and byproduct suppression.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, furan-H), 4.30 (s, 2H, CH₂), 3.70–3.50 (m, 4H, sulfolane-H).
  • HRMS (ESI+) : m/z calculated for C₂₁H₁₈Cl₂N₂O₄S₂ [M+H]⁺: 521.02; found: 521.03.

Purity Assessment

  • HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity.

Challenges and Mitigation Approaches

  • Steric Hindrance in Amide Formation :
    • High dilution (0.1 M) and slow addition of acyl chloride reduce dimerization.
  • Sulfone Stability :
    • Avoid strong bases (e.g., LDA) to prevent sulfolane ring opening.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide exhibits promising anticancer properties. It is believed to inhibit specific enzymes involved in cell proliferation, thus potentially leading to reduced tumor growth. For instance, studies have shown that compounds with similar structures can effectively target cancer cells by inducing apoptosis or cell cycle arrest .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The presence of the furan moiety is particularly noted for enhancing the antibacterial efficacy of related compounds .

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenActivity Level (Zone of Inhibition in mm)
Escherichia coli>30
Staphylococcus aureus>25
Helicobacter pylori>20

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent. In vitro assays indicate that it can inhibit inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This makes it a candidate for further development in treating inflammatory diseases.

Case Studies

Several case studies have documented the effectiveness of compounds structurally related to this compound:

Case Study 1: Anticancer Screening
A study investigated a series of furan-based compounds for their cytotoxic effects on colorectal cancer cell lines. The results indicated that derivatives similar to the compound significantly inhibited cell viability with IC50 values below 20 µM, showcasing their potential as therapeutic agents against cancer .

Case Study 2: Antimicrobial Efficacy
Research focusing on furan derivatives demonstrated that certain compounds exhibited strong inhibitory effects against Helicobacter pylori. The study highlighted how structural modifications influenced antibacterial activity, suggesting that further exploration of this compound could yield valuable insights into new antibacterial agents .

Mechanism of Action

The mechanism of action of N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and thiophene derivatives, such as:

  • 2,5-Dichlorophenyl furan
  • Thiophene-2-carboxamide derivatives
  • Sulfone and sulfoxide analogs

Uniqueness

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure incorporating multiple heterocycles, including furan and thiophene moieties. Its molecular formula is C20H17Cl2NO4S2C_{20}H_{17}Cl_{2}NO_{4}S_{2}, and it has a molecular weight of 470.4 g/mol. The presence of the dichlorophenyl group is significant as it may enhance the compound's interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have demonstrated that compounds related to this structure can induce apoptosis in cancer cell lines. For instance, a study highlighted that derivatives containing furan and thiophene structures showed selective cytotoxicity against A549 lung cancer cells. The mechanism involved the induction of apoptosis and mitochondrial membrane depolarization .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound 10A54910COX-2 inhibition
Compound 1L92915Apoptosis

2. Anti-inflammatory Effects

The compound's potential as a COX inhibitor has been explored in various studies. Selective inhibition of COX-2 over COX-1 is particularly desirable in reducing inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. For example, one study identified a related compound that exhibited a significant selective inhibition profile (6.96% for COX-1 and 54.81% for COX-2) .

3. Antimicrobial Properties

Emerging data suggest that compounds with similar structures may possess antimicrobial activity against resistant strains of bacteria and fungi. The presence of thiophene rings is often linked to enhanced antimicrobial properties due to their ability to disrupt microbial membranes .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Key Enzymes : The selective inhibition of cyclooxygenases (COX) plays a crucial role in its anti-inflammatory effects.
  • Membrane Disruption : Its antimicrobial activity may result from its ability to disrupt bacterial cell membranes.

Case Studies

Several case studies have investigated the efficacy of compounds similar to this compound:

  • Study on A549 Cells : A study reported that treatment with a related compound led to significant apoptosis in A549 lung cancer cells at IC50 concentrations, indicating its potential as an anticancer agent .
  • COX Inhibition Analysis : Another investigation evaluated the selectivity of various compounds for COX enzymes and found promising results for selective COX-2 inhibitors among derivatives containing furan and thiophene groups .

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